molecular formula C27H24N2O4 B11124361 1-(3-Butoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Butoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11124361
M. Wt: 440.5 g/mol
InChI Key: VFCPLEWUKWGJPT-UHFFFAOYSA-N
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Description

1-(3-Butoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure comprises a fused chromenopyrrole core substituted at the 1-position with a 3-butoxyphenyl group and at the 2-position with a 4-methylpyridin-2-yl moiety. This compound is synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .

Properties

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

IUPAC Name

1-(3-butoxyphenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H24N2O4/c1-3-4-14-32-19-9-7-8-18(16-19)24-23-25(30)20-10-5-6-11-21(20)33-26(23)27(31)29(24)22-15-17(2)12-13-28-22/h5-13,15-16,24H,3-4,14H2,1-2H3

InChI Key

VFCPLEWUKWGJPT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=CC(=C4)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

Biological Activity

The compound 1-(3-Butoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H21N3O4C_{24}H_{21}N_{3}O_{4} with a molecular weight of approximately 415.44 g/mol. The structure features a chromeno-pyrrole core which is known for its diverse biological activities.

Structural Characteristics

PropertyValue
Molecular FormulaC24H21N3O4
Molecular Weight415.44 g/mol
Chemical StructureChemical Structure

Antitumor Activity

Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that certain chromone derivatives demonstrated selective cytotoxicity towards tumor cells while sparing normal cells. This suggests a potential application in targeted cancer therapies .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers. Some derivatives have shown comparable efficacy to established antibiotics like metronidazole, indicating potential as an alternative treatment option .

The mechanism by which this compound exerts its biological effects is thought to involve the modulation of specific signaling pathways. The chromeno-pyrrole structure may interact with cellular targets involved in apoptosis and cell proliferation, leading to enhanced antitumor effects .

Case Studies and Research Findings

  • Cytotoxicity Studies : A comparative analysis of various chromone derivatives revealed that certain structural modifications could enhance their cytotoxic effects against specific cancer types. For instance, modifications at the pyrrole position significantly influenced the cytotoxic profile against breast and lung cancer cell lines.
  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited potent activity against Helicobacter pylori strains resistant to conventional treatments. This positions it as a candidate for further development in treating gastric infections.
  • Pharmacological Profiles : The pharmacokinetics of the compound suggest favorable absorption and distribution characteristics, making it a viable candidate for therapeutic applications in oncology and infectious diseases.

Summary of Biological Activities

Activity TypeObserved Effects
AntitumorCytotoxicity against cancer cell lines
AntimicrobialEffective against Helicobacter pylori
MechanismModulation of apoptosis and proliferation

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold allows extensive structural diversification. Below is a comparative analysis of key analogues:

Compound Name 1-Position Substituent 2-Position Substituent Key Properties/Applications
Target Compound 3-Butoxyphenyl 4-Methylpyridin-2-yl High synthetic yield (~70–86% under optimized conditions); potential biological activity (untested)
AV-C (1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-...) 2-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl Antiviral activity (Zika, Chikungunya, dengue inhibition via TRIF pathway activation)
NCGC00538279 3,4-Dimethoxyphenyl 3-(Dimethylamino)propyl Functionally selective ghrelin receptor (GHSR1a) ligand; synthesized via Vydzhak-Panchishin method
1-(4-Hydroxy-3-methoxyphenyl)-2-(5-methyl-2-pyridinyl)-... 4-Hydroxy-3-methoxyphenyl 5-Methylpyridin-2-yl Enhanced solubility due to polar hydroxyl/methoxy groups; no reported bioactivity

Key Observations :

  • Substituent Impact on Bioactivity : The 2-fluorophenyl and thiadiazolyl groups in AV-C confer antiviral properties, likely through TRIF pathway modulation . In contrast, the target compound’s 3-butoxyphenyl and 4-methylpyridine groups may prioritize membrane permeability over antiviral targeting.
  • Synthetic Flexibility: The Vydzhak-Panchishin method enables modular substitution, as seen in NCGC00538279 (dimethoxyphenyl and dimethylaminopropyl groups) . The target compound’s butoxyphenyl group aligns with this modularity but lacks pharmacological characterization .
  • Solubility and Reactivity : Polar substituents (e.g., hydroxyl/methoxy in ) improve aqueous solubility, whereas hydrophobic groups (butoxy, isopropyl) enhance lipid bilayer penetration.

Table 2: Reaction Conditions and Yields

Compound Solvent Temperature Yield (%) Reference
Target Compound MeOH/EtOH 50–80°C 70–86
AV-C Not specified Room temp. N/A
NCGC00538279 Dioxane Reflux ~70

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